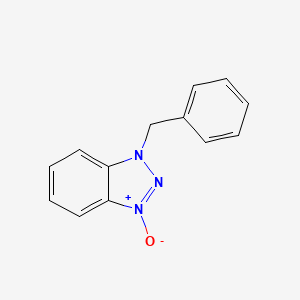

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Description

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a heterocyclic compound featuring a benzotriazole core substituted with a benzyl group and an oxide moiety. Its synthesis often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, as demonstrated in the preparation of derivatives like N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)acetamide (). Structurally, the compound is characterized by a planar benzotriazole ring stabilized by resonance, with the benzyl group enhancing lipophilicity and the oxide contributing to polarity.

Applications of this compound span antiviral and anticancer research.

Properties

IUPAC Name |

1-benzyl-3-oxidobenzotriazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-16-13-9-5-4-8-12(13)15(14-16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSSLHDIYFWEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3[N+](=N2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate typically involves the reaction of benzyl halides with benzotriazole under specific conditions. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile, attacking the benzyl halide to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the benzyl position.

Scientific Research Applications

The search results provided do not contain sufficient information to create a detailed article focusing solely on the applications of the compound "1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate". However, the search results do provide some information regarding related compounds and applications of benzotriazoles and triazoles, which can be summarized as follows:

Triazoles and Benzotriazoles in Medicinal Chemistry

- Triazole-fused compounds have applications in medicinal chemistry, such as c-Met inhibition and GABAA modulating activity .

- 1H-1,2,3-Triazolo[4,5-b]pyrazines have garnered interest as selective c-Met inhibitors, with potential antiviral efficacy against SARS-CoV-2 .

- Benzotriazole and its derivatives are of interest in pharmaceutical chemistry, with the 1H-benzo[d][1,2,3]triazole (BT) structure considered a privileged structure for its pharmacological activities .

Synthesis of Triazole Compounds

- Various methods exist for synthesizing triazole-fused compounds, such as 1,2,3-triazolo[1,5-a]pyrazinones and 1,2,3-triazoloquinoxalines .

- These methods involve reactions of triazolium olates, Pd-catalyzed intramolecular cyclizations, and cycloadditions .

Benzotriazoles as Synthetic Auxiliaries

- Benzotriazoles have versatile applicability in chemistry and are used as synthetic auxiliaries and leaving groups in reactions with carbonyl groups .

- N-acylbenzotriazoles are used as acylating agents for N-, O-, C-, and S-acylations .

Biological Activity of Benzotriazoles

- Benzotriazole derivatives have shown antimycobacterial activity, with some derivatives exhibiting activity against Mycobacterium tuberculosis strains .

- Certain benzotriazoles can act as potassium channel activators, which are of interest for treating nervous, respiratory, and cardiovascular disorders .

- Some benzotriazoles have shown in vitro growth inhibitory activity against Trypanosoma cruzi, a protozoan parasite .

Benzotriazole as Corrosion Inhibitor

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules.

Comparison with Similar Compounds

3-Allyl-1-methyl-1H-benzotriazol-3-ium iodide

- Structure : Features a benzotriazol-3-ium core with allyl and methyl substituents ().

- Synthesis : Prepared via alkylation reactions, differing from the click chemistry route used for the target compound.

- Applications : Primarily studied for crystallographic properties rather than biological activity.

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

1-Benzyl-1H-indazol-3-ol

- Structure : An indazole derivative with a benzyl group and hydroxyl substituent ().

- Synthesis : Prepared via nucleophilic substitution or condensation reactions, differing from triazole-focused methodologies.

- Properties : The indazole core (fused benzene and pyrazole rings) exhibits distinct electronic properties compared to benzotriazole, with the hydroxyl group enabling strong hydrogen bonding.

- Applications: Limited data on biological activity; primarily studied for structural characteristics.

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol

- Structure : Features a propargyl alcohol chain attached to the triazole ring ().

- Synthesis : Click chemistry with terminal alkyne substrates, similar to the target compound.

- Properties : The propargyl alcohol moiety introduces a reactive alkyne group, enabling conjugation or polymerization, while the oxide in the target compound offers oxidative stability.

- Applications: Potential in materials science due to alkyne reactivity, contrasting with the target compound’s biomedical focus.

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Properties : The oxide group in the target compound increases electrophilicity, enhancing interactions with biological targets like viral proteases. In contrast, carboxylate esters (e.g., Ethyl 1-benzyl-1H-triazole-4-carboxylate) prioritize lipophilicity, favoring membrane permeability.

- Thermodynamic Stability : Density functional theory (DFT) studies () suggest that substituents like benzyl and oxide stabilize the triazole ring through resonance and inductive effects, reducing reactivity compared to allyl or methyl groups.

- Biological Selectivity : The target compound’s benzyl-oxide combination shows specificity for viral proteases, while arylamide derivatives (e.g., U.S. Patent 9,309,225) exhibit tubulin-binding anticancer activity.

Biological Activity

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11N3O

- Molar Mass : 225.25 g/mol

- Density : 1.25 ± 0.1 g/cm³ (predicted)

- pKa : 3.49 ± 0.50 (predicted)

These properties suggest that the compound may exhibit significant solubility and stability in various biological environments, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzotriazole moiety is known for its role as a bioisostere and can mimic functionalities of other pharmacophores.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may act as an allosteric modulator or antagonist at certain receptor sites, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be explored further for therapeutic applications.

Case Studies

Recent studies have evaluated the biological effects of this compound in vitro and in vivo:

- Antimicrobial Activity :

- Cytotoxicity Assays :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition | MIC = 10 µg/mL |

| Cytotoxicity | HeLa Cells | Induces apoptosis | IC50 = 20 µM |

| Cytotoxicity | MCF7 Cells | Induces apoptosis | IC50 = 15 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate and its derivatives?

- Methodological Answer : The synthesis often involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, microwave-assisted synthesis under controlled temperature (80–100°C) and inert atmospheres (N₂) is employed to enhance reaction efficiency for triazole derivatives . Key steps include benzylation of the benzotriazole core followed by oxidation to stabilize the olate moiety. Characterization typically involves NMR (¹H/¹³C), FT-IR, and elemental analysis to confirm structural integrity.

Q. How is X-ray crystallography utilized to resolve the crystal structure of benzotriazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is standard for structural determination. For example, in , the compound 1H-Benzotriazol-3-ium trichloridocobaltate(II) was refined to an R-factor of 0.029, with data collected at 293 K. Researchers must ensure high-quality crystal growth (via slow evaporation) and validate hydrogen bonding/coordination geometries using software like OLEX2 or Mercury.

Q. What stability considerations are critical for handling benzotriazole derivatives in aqueous environments?

- Methodological Answer : Stability under acidic/basic conditions must be assessed via pH-dependent degradation studies. For instance, in , the compound’s stability in 1 M HCl was monitored using UV-Vis spectroscopy over 24 hours. Storage recommendations include desiccated environments (<4°C) and inert gas purging for air-sensitive derivatives .

Advanced Research Questions

Q. How can computational modeling complement experimental studies in evaluating corrosion inhibition mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can predict adsorption energies and molecular orbital interactions. In , computational results aligned with experimental electrochemical impedance spectroscopy (EIS) data, showing the compound’s adsorption on E24 steel via N and O donor atoms. Key parameters include Fukui indices for reactive sites and molecular dynamics simulations for surface coverage analysis .

Q. What strategies resolve contradictions in biological activity data across cell lines for benzotriazole derivatives?

- Methodological Answer : Discrepancies (e.g., high activity in PC-3 prostate cancer cells vs. low activity in MCF-7 breast cancer cells, as in ) require:

- Dose-response validation : Replicate IC₅₀ measurements using the MTT assay with triplicate technical replicates.

- Mechanistic profiling : Assess target engagement via Western blotting (e.g., apoptosis markers like caspase-3).

- Purity verification : Confirm compound integrity via HPLC (>95% purity) and LC-MS .

Q. How are structure-activity relationships (SARs) optimized for antitumor benzotriazole derivatives?

- Methodological Answer : SAR studies focus on substituent effects at the 1-benzyl and triazole positions. For example:

| Substituent (R) | IC₅₀ (PC-3, μM) | Key SAR Insight |

|---|---|---|

| Isopropyl | 6.21 | Enhanced lipophilicity improves membrane permeability |

| Formamide | 6.43 | Hydrogen bonding with biological targets enhances affinity |

- Advanced modifications include introducing electron-withdrawing groups (e.g., -NO₂) to modulate redox activity or hybridizing with bioactive scaffolds (e.g., indazole) .

Methodological Best Practices

- Data Validation : Triangulate results using multiple techniques (e.g., SCXRD + DFT for structural validation ).

- Reproducibility : Document synthetic protocols (solvent ratios, catalyst loading) and share raw diffraction data via repositories like CCDC.

- Ethical Handling : Follow safety protocols from Safety Data Sheets (SDS), including PPE requirements and waste disposal guidelines for benzotriazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.